Benzoic acid, 2-[[[(4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]-, methyl ester, sodium salt (1:1)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
181274-15-7 |
|---|---|
Molecular Formula |
C15H18N4NaO7S |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
sodium (2-methoxycarbonylphenyl)sulfonyl-(4-methyl-5-oxo-3-propoxy-1,2,4-triazole-1-carbonyl)azanide |
InChI |
InChI=1S/C15H18N4O7S.Na/c1-4-9-26-14-16-19(15(22)18(14)2)13(21)17-27(23,24)11-8-6-5-7-10(11)12(20)25-3;/h5-8H,4,9H2,1-3H3,(H,17,21); |
InChI Key |
LNSXXOLAIATXPJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCOC1=NN(C(=O)N1C)/C(=N/S(=O)(=O)C2=CC=CC=C2C(=O)OC)/[O-].[Na+] |
Canonical SMILES |
CCCOC1=NN(C(=O)N1C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC.[Na] |
Color/Form |
Colorless crystalline powder |
density |
1.42 at 20 °C |
melting_point |
230-240 °C (decomposes) |
Other CAS No. |
181274-15-7 |
Pictograms |
Environmental Hazard |
solubility |
In dichloromethane 1.5, n-heptane, xylene and isopropanol <0.1 (all in g/L, 20 °C) In water (g/L, 20 °C): 2.9 (pH 4); 42.0 (pH 7, pH 9) |
Synonyms |
N-((2-(methoxycarbonyl)phenyl)sulfonyl)-4-methyl-5-oxo-3-propoxy-4,5-dihydro-1H-1,2,4-triazole-1-carboximidic acid propoxycarbazone propoxycarbazone sodium sodium ((2-(methoxycarbonyl)phenyl)sulfonyl)((4-methyl-5-oxo-3-propoxy-4,5-dihydro-1H-1,2,4-triazol-1-yl)carbonyl)azanide sodium methyl 2-((((4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl)-amino)sulfonyl)benzoate |
vapor_pressure |
<1X10-8 Pa at 20 °C |
Origin of Product |
United States |
Biochemical Mode of Action and Physiological Effects in Target Organisms
Propoxycarbazone-sodium's primary mode of action is the disruption of a critical metabolic pathway in susceptible plants, leading to their eventual demise. ontosight.ai This targeted approach ensures its effectiveness as a selective herbicide.
Inhibition of Acetolactate Synthase (ALS) Enzyme
The herbicidal activity of propoxycarbazone-sodium stems from its ability to inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). ontosight.aiepa.govucanr.edu This enzyme is a key player in the biosynthesis of essential amino acids in plants. wikipedia.org ALS inhibitors are a significant class of herbicides due to their high efficacy at low application rates. ontosight.ai Propoxycarbazone-sodium is classified under the Weed Science Society of America (WSSA) Group 2 and the Herbicide Resistance Action Committee (HRAC) Group B. regulations.govregulations.gov
Molecular Mechanisms of ALS Enzyme Inhibition
Propoxycarbazone-sodium, like other ALS-inhibiting herbicides, binds to the ALS enzyme, blocking its active site. researchgate.net This binding prevents the enzyme from catalyzing the production of the necessary branched-chain amino acids. ucanr.edu The inhibition of ALS leads to a deficiency in valine, leucine (B10760876), and isoleucine, which in turn halts cell division and plant growth. ontosight.ai The specific interaction between the herbicide and the enzyme is a result of the herbicide's molecular structure fitting into a specific site on the enzyme, a mechanism that has been studied extensively. researchgate.net Resistance to ALS inhibitors can occur through mutations in the ALS gene, which alter the binding site and reduce the herbicide's effectiveness. weedscience.org
Uptake and Translocation within Susceptible Plants
For propoxycarbazone-sodium to be effective, it must be absorbed by the target weed and transported to its site of action within the plant's growing points. ucanr.eduherts.ac.uk This compound exhibits both foliar and root uptake. benchchem.comherts.ac.uk
Foliar Absorption Pathways and Dynamics
Propoxycarbazone-sodium can be absorbed through the leaves of the plant. herts.ac.uk The rate and extent of foliar absorption can be influenced by environmental factors and the use of adjuvants, which can enhance leaf uptake, particularly under dry conditions. bcpc.org Following foliar application, the active ingredient is absorbed into the leaf tissue and begins its journey throughout the plant.
Root Uptake Mechanisms and Soil-Plant Interface Interactions
In addition to foliar uptake, propoxycarbazone-sodium is also readily absorbed by the roots from the soil. benchchem.comherts.ac.uk In the absence of adjuvants, root uptake is the predominant pathway. bcpc.org The compound's high solubility in water facilitates its movement in the soil, making it available for root absorption. herts.ac.uk The plant uptake factor (PUF), a parameter used in environmental modeling, for propoxycarbazone-sodium is estimated to be 0.5, indicating significant uptake from soil pore water via the transpiration stream. bayer.com The effectiveness of root uptake is often higher in moist soil conditions. bcpc.org
Systemic Mobility and Distribution Patterns in Plant Tissues
Once absorbed by either the leaves or roots, propoxycarbazone-sodium is translocated systemically throughout the plant via both the xylem and phloem. ucanr.eduherts.ac.uk This systemic movement ensures that the herbicide reaches the meristematic tissues (growing points) where the ALS enzyme is most active. ucanr.edu The ability to move throughout the plant, including to the rhizomes of perennial weeds, contributes to its effectiveness in controlling a wide range of weed species. cabidigitallibrary.org Studies using radiolabelled propoxycarbazone-sodium have confirmed its distribution throughout the plant, from the roots to the shoots. publications.gc.ca
Physiological and Morphological Responses of Susceptible Weeds
The foundational disruption caused by propoxycarbazone-sodium occurs at the subcellular level through the potent inhibition of the ALS enzyme. cabidigitallibrary.org This enzyme is located in the chloroplasts, the site of amino acid synthesis. By binding to the ALS enzyme, propoxycarbazone-sodium blocks the production of essential branched-chain amino acids. nih.gov This inhibition is the primary mechanism of its herbicidal activity.
In some weed biotypes that have developed resistance, the mechanism of resistance can also involve cellular processes. For instance, studies on resistant Bromus tectorum (downy brome) have indicated that resistance can be due to a more rapid metabolism of propoxycarbazone-sodium within the plant's cells. tulane.edu This enhanced metabolism can be facilitated by cytochrome P450 monooxygenases, a family of enzymes involved in the detoxification of foreign compounds. tulane.edu While the primary herbicidal action is the disruption of amino acid synthesis, these metabolic activities at the cellular level play a crucial role in the differential susceptibility of various weed populations.
Morphological deformities are also a common response. Research has noted specific malformations such as the development of "ribbon-like" leaves in affected plants. cabidigitallibrary.org Studies have also documented a negative impact on key growth parameters including plant biomass, shoot height, and the length of the first leaf. nih.gov The severity of these impacts can be influenced by environmental factors such as soil moisture, with dry conditions sometimes exacerbating the damage. rapool.com The timing of the herbicide's presence in the soil relative to the plant's developmental stage is also a critical factor in determining the extent of injury. rapool.comcambridge.org For example, studies on newly seeded perennial grasses showed that grass injury from propoxycarbazone-sodium increased as the interval between application and planting decreased. cambridge.orgresearchgate.net
Table 1: Effect of Propoxycarbazone-sodium on Plant Growth Parameters
This table summarizes findings on the impact of propoxycarbazone-sodium on various plant species.
| Plant Species | Observed Effect | Reference |
| Barley (Hordeum vulgare) | Negative impact on root and shoot dry weight, shoot height, and first leaf length. | nih.gov |
| Oilseed Rape (Brassica napus) | Reduced growth and lightening of leaves due to herbicide residues in the soil. | rapool.com |
| Various Perennial Grasses | Increased injury with shorter plant-back intervals; reduced biomass. | cambridge.orgresearchgate.net |
| Wheat (Triticum aestivum) | Leaf deformation (ribbon-like leaves) and growth reduction from carryover effects. | cabidigitallibrary.org |
The impact of propoxycarbazone-sodium can extend to the molecular and cytogenetic level in target plants. Research on Triticum aestivum (wheat) using flow cytometry has investigated the herbicide's effect on nuclear DNA content. garj.org In this study, a high concentration of the herbicide formulation Attribut (1.68 mM) was found to cause a statistically significant decrease in the total amount of nuclear DNA. garj.org Interestingly, when the herbicide was applied in combination with the surfactant BioPower, the DNA amount increased compared to the control. garj.org
**Table 2: Effect of Propoxycarbazone-sodium (Attribut) on Nuclear DNA Content in *Triticum aestivum***
Data from a study investigating the effects of the herbicide and a surfactant on wheat leaf DNA content.
| Treatment | DNA Content (pg) | Reference |
| Control | 33.98 | garj.org |
| 1.68 mM Attribut | 32.75 | garj.org |
| 1.68 mM Attribut + 0.25% BioPower | 34.30 | garj.org |
From a different molecular perspective, the development of resistance to propoxycarbazone-sodium in weed populations is often linked to specific genetic mutations. The target of the herbicide, the ALS gene, can undergo point mutations that alter the herbicide's binding site on the enzyme. researchgate.netnih.gov For example, a single nucleotide polymorphism resulting in an amino acid substitution, such as Ser-653-Asn in the ALS gene, has been identified as conferring resistance in some weeds. researchgate.net These mutations prevent the herbicide from effectively inhibiting the enzyme, allowing the plant to continue producing branched-chain amino acids and survive.
It is important to note that while effects on DNA content have been observed in target plants, a battery of genotoxicity tests conducted on mammalian cells for regulatory purposes found no evidence of mutagenic or genotoxic potential for propoxycarbazone-sodium. federalregister.gov These studies concluded that the compound did not induce point mutations, DNA damage, or chromosome aberrations in the tested systems. federalregister.gov
Chemical Synthesis and Structural Modifications
Established Synthetic Pathways for Propoxycarbazone-sodium
The synthesis of propoxycarbazone-sodium involves a multi-step chemical process. A primary established pathway involves the reaction of 4-methyl-4,5-dihydro-3-propoxy-5-oxo-1H-1,2,4-triazole-2-carbamate with methyl 2-sulfonylchloride benzoate. nih.gov This reaction is conducted in the presence of a base to facilitate the coupling of the two main precursors. nih.gov
Another description of this process refers to the coupling of key intermediates, abbreviated as PMT (propoxy methyl triazolinone) and BIM (benzoyl isocyanate methyl ester), in a solvent like xylene to form the propoxycarbazone (B136408) precursor. The final step in the synthesis is an alkalization process. This involves the deprotonation of the parent sulfonylurea, typically using aqueous sodium hydroxide, to yield the final propoxycarbazone-sodium salt. google.com
Derivatization Strategies and Synthesis of Novel Analogs
The core structure of propoxycarbazone-sodium can be modified to create novel analogs, a process known as derivatization. This is a common strategy in herbicide research to discover compounds with improved efficacy, different weed spectrums, or more favorable environmental profiles. General derivatization strategies that can be applied to create new compounds from a parent structure include ester hydrolysis, amidation, esterification, ether cleavage, olefination, reduction, and oxidation. google.com
For the broader triazolinone class of herbicides, to which propoxycarbazone-sodium belongs, extensive research has been conducted on synthesizing and evaluating novel analogs. For instance, studies have involved the synthesis of numerous benzamide (B126) analogues to test their herbicidal activity. researchgate.net Such research helps in understanding how different functional groups attached to the core triazolinone structure influence its biological performance.
Methodologies for Investigating Structure-Activity Relationships in Herbicidal Efficacy
Understanding the relationship between the chemical structure of propoxycarbazone-sodium and its herbicidal efficacy is critical for developing improved herbicides. This is achieved through Structure-Activity Relationship (SAR) studies.
One key methodology is Quantitative Structure-Activity Relationship (QSAR) analysis. researchgate.net This involves statistical methods like principal component analysis, spectral mapping, and stepwise regression to model the relationship between the physicochemical properties of a series of compounds and their biological activity. researchgate.net For a group of herbicides, QSAR studies have shown that the overwhelming majority of their effect can be explained by a single variable related to their mode of action. researchgate.net Furthermore, such analyses have indicated that the electron-withdrawing capacity of substituents significantly influences the biological activity, suggesting that electrostatic interactions between the herbicide molecule and its target site are important. researchgate.net
Specific findings for the triazolinone class highlight the importance of particular structural features. For example, in the related herbicide sulfentrazone, the methyl group at position 3 of the triazolinone ring is considered essential for maximum biological activity. researchgate.net Replacing this group with other chemical moieties has been shown to cause a significant decrease in herbicidal efficacy. researchgate.net
The study of metabolic pathways also provides insights into SAR. In plants, a primary metabolic transformation of propoxycarbazone-sodium is the hydroxylation of the propoxy group to form the metabolite 2-hydroxypropoxy MKH 6561 (M01). bayer.com The existence of this pathway underscores the role of the propoxy side chain in the molecule's interaction with biological systems and its eventual degradation.
| Finding | Implication for Herbicidal Efficacy | Methodology/Source |
| The electron-withdrawing capacity of substituents significantly influences biological activity. researchgate.net | Suggests electrostatic interactions are key to the herbicide's binding to its target enzyme. researchgate.net | Quantitative Structure-Activity Relationship (QSAR) researchgate.net |
| The methyl group on the triazolinone ring is essential for the maximal activity of related herbicides. researchgate.net | Substitution at this position can lead to a significant decrease in herbicidal power. researchgate.net | Analog Synthesis and Bioassay researchgate.net |
| The propoxy group is a site of metabolic hydroxylation in plants. bayer.com | Indicates this part of the molecule is accessible and reactive within the plant system. | Metabolism Studies bayer.com |
Metabolism and Environmental Transformation Pathways
Degradation in Soil Environments
The dissipation of propoxycarbazone-sodium in soil is a result of both microbial metabolism and abiotic processes. epa.gov The rate and pathway of degradation are influenced by the soil's physical, chemical, and biological properties.
Aerobic and Anaerobic Degradation Kinetics and Pathways
Propoxycarbazone-sodium degrades in soil under both aerobic and anaerobic conditions. bayer.com Under aerobic conditions, it is considered to be moderately fast to slowly degraded. bayer.com Laboratory studies have reported soil metabolism half-lives ranging from 77 to 103 days. epa.gov However, experiments conducted on German soils showed a wider range of half-lives, from as short as 9 to 21 days to as long as 80 to 224 days. epa.gov Field dissipation studies in the USA and Europe have indicated half-lives in the range of 4 to 54 days. epa.gov One study on winter wheat crops found the half-life to be 54 days in sandy loam and clay loam soils, while it was 31 days in a loam soil. researchgate.net
The degradation process involves the cleavage of the ester bond and/or the triazolinone amide bond as initial steps. bayer.com This leads to the formation of several intermediate metabolites, which are further broken down, ultimately resulting in the formation of carbon dioxide and bound residues. bayer.com While specific kinetic data for anaerobic degradation is less detailed in the available literature, it is understood that propoxycarbazone-sodium also degrades under these conditions. bayer.com
Identification and Characterization of Major and Minor Soil Metabolites
Several metabolites of propoxycarbazone-sodium have been identified in soil. These are formed through various reactions, including hydrolysis, demethylation, and hydroxylation. The major and minor metabolites are summarized in the table below.
| Metabolite ID | Chemical Name | Classification |
| M04 | MKH 6561 Carboxylic acid | Minor |
| M05 | MKH 6561-sulfonamide methyl ester | Major |
| M06 | MKH 6561 Sulfonamide Acid | Minor |
| M07 | MKH 6561-saccharin | Major |
| M08 | MKH 6561-4-hydroxy-saccharin | Major |
| M09 | MKH 6561-N-methyl propoxy triazolinone amide | Major |
| M10 | N-methyl propoxy triazolinone | Major |
| M11 | MKH 6561-4-methoxy saccharin (B28170) | Major |
The degradation pathway in soil shows that propoxycarbazone-sodium can initially be transformed through the cleavage of its ester bond to form M04, or through the cleavage of the triazolinone amide bond to yield M05 or M09. bayer.com M09 can be further degraded to M10. bayer.com M05 and M04 can then be degraded to M06, which is followed by the formation of M07 and M08. bayer.com M11 has also been identified as a significant degradation product. bayer.com With the exception of 4-hydroxysaccharin (M08), most of these metabolites are as mobile or more mobile in soil than the parent compound. epa.gov
Influence of Edaphic Factors on Degradation Rates and Metabolite Profiles
Edaphic factors, which include the physical, chemical, and biological properties of soil, play a crucial role in the degradation rate of propoxycarbazone-sodium. The variability in half-life observed across different studies is largely attributed to differences in soil characteristics. bioone.org
Factors such as soil type, organic matter content, microbial activity, temperature, and moisture content can significantly impact the rate of degradation. openagrar.de For instance, the difference in the soil half-life of propoxycarbazone-sodium observed between different agricultural sites has been linked to past applications of organic fertilizers, which can alter the microbial composition and activity of the soil. researchgate.net Higher microbial activity generally leads to faster degradation. Temperature also influences the rate of microbial metabolism, with warmer conditions typically accelerating degradation. nih.gov
Degradation in Aquatic Systems
Propoxycarbazone-sodium can enter aquatic environments through runoff and spray drift. Once in water, it is subject to degradation by hydrolysis and photolysis.
Hydrolysis and Photodegradation Processes in Water
The hydrolysis of propoxycarbazone-sodium is a relatively slow process. epa.gov However, photodegradation, the breakdown of the compound by light, is considered to play a significant role in its dissipation in water. researchgate.netnih.gov Laboratory studies on aqueous photolysis in pH 7 water have shown environmental half-lives ranging from 37 to 94 days at 40°N latitude. epa.gov The dissipation of propoxycarbazone (B136408) in water has been found to follow first-order kinetics. researchgate.netnih.gov The process can be enhanced by the presence of photosensitizers. researchgate.net During the degradation process in water, several transformation products are formed. researchgate.netnih.gov
Evaluation of Advanced Oxidation Processes for Propoxycarbazone-sodium Degradation in Water
Advanced Oxidation Processes (AOPs) have been investigated as a means to degrade propoxycarbazone-sodium in water. iwaponline.comiwaponline.com These processes generate highly reactive hydroxyl radicals that can effectively break down organic pollutants. researchgate.net Studied AOPs for propoxycarbazone-sodium include ozonation (O₃), UV photolysis, and combinations such as O₃/UV, O₃/H₂O₂, H₂O₂/UV, and the Fenton process. iwaponline.comiwaponline.com
The degradation kinetics in these processes generally follow a pseudo-first-order equation, with the exception of the Fenton treatment. researchgate.netiwaponline.com Ozonation alone results in slower degradation, with pseudo-first-order rate constants in the range of 10⁻⁴ s⁻¹. researchgate.netiwaponline.com The addition of UV radiation to the ozonation process significantly improves the removal of propoxycarbazone-sodium, increasing the rate constants to 10⁻³ s⁻¹. researchgate.netiwaponline.com
Formation and Fate of Metabolites in Water/Sediment Systems
Propoxycarbazone-sodium is known to break down in aquatic environments. Studies have shown that it is not persistent in these systems, with its degradation influenced by both aerobic and anaerobic conditions. publications.gc.ca The primary residue of concern in drinking water has been identified as the parent compound along with propoxycarbazone-carboxylic acid (MKH 8394). regulations.gov
In water and sediment, several metabolites have been identified. These include MKH 6561-carboxylic acid (Ref: MKH 6561 M04; MKH 7018) and 2-sulfamoylbenzoic acid (Ref: MKH 6561 M06). herts.ac.uk Laboratory experiments on aqueous photolysis in pH 7 water indicate environmental half-lives ranging from 37 to 94 days. epa.gov
Biotransformation in Plants
Metabolic Pathways within Plant Tissues
Once absorbed by plants, primarily through the leaves and roots, propoxycarbazone-sodium undergoes several metabolic transformations. herts.ac.uk The primary metabolic pathways in plants like wheat involve hydroxylation and hydrolysis. A key initial step is the hydroxylation of the propoxy side chain. Another significant pathway is the hydrolysis of the sulfonamide methyl ester (M05), which leads to the formation of sulfonamide acid (M06). This is then in equilibrium with saccharin (M07). bayer.com A less prominent metabolic step is the demethylation of propoxycarbazone-sodium, which results in N-desmethyl MKH 6561 (M03). bayer.com
Identification of Plant-Specific Metabolites (e.g., 2-hydroxypropoxy MKH 6561 (M01))
A predominant metabolite found in all raw agricultural commodities from treated plants is 2-hydroxypropoxy MKH 6561 (M01). bayer.com This metabolite is formed through the hydroxylation of the parent compound and is considered stable within plant tissues. Due to its prevalence, both the parent propoxycarbazone-sodium and M01 are considered residues of concern in plant matrices. bayer.com Studies have demonstrated the stability of both propoxycarbazone-sodium and M01 residues in wheat materials under frozen storage for extended periods, ranging from approximately 600 to over 1000 days. bayer.com
Biotransformation in Non-Target Organisms (Excluding Human Metabolism)
Metabolic Pathways and Metabolite Identification in Laboratory Animals (e.g., Rodents)
In laboratory studies with rats, the metabolism of propoxycarbazone-sodium was found to be limited. publications.gc.ca Following oral administration, the absorption of the compound is rapid but incomplete. publications.gc.ca The metabolic behavior in goats was observed to be similar to that in rats. bayer.com
Several minor metabolites have been identified in rats. In urine, two minor metabolites, MKH 7284 and MKH 7283, were identified in rats dosed with phenyl-labeled propoxycarbazone-sodium, each accounting for less than 2% of the administered dose. federalregister.gov No metabolites were detected in the urine of rats that received the triazole-labeled compound. federalregister.gov In feces, a metabolite identified as STJ 4934 accounted for 2-9% of the fecal radioactivity from the phenyl-labeled compound, while MKH 7017 was the primary fecal metabolite from the triazole-labeled material, representing about 3% of the recovered radioactivity. federalregister.gov Notably, the significant plant metabolite, 2-hydroxypropoxy MKH 6561 (M01), was essentially absent in the urine and feces of treated rats. federalregister.gov
In lactating goats, identified metabolites included the sulfonamide methyl ester (M05) in fat and liver, saccharin (M07) in fat, kidney, and milk, N-methyl propoxy triazolinone (M10) in all organs and milk, and 2-hydroxy-N-methyl propoxy triazolinone (M02) in all organs and milk. bayer.com
Excretion and Elimination Characteristics in Non-Target Organisms
In rats, the majority of an administered oral dose of propoxycarbazone-sodium is excreted unchanged in the feces. publications.gc.ca Approximately 21-31% of the dose is absorbed and subsequently excreted in the urine within 48 hours. publications.gc.ca About 90% of the absorbed radiolabeled material is excreted via the urine, with the remainder recovered from the bile. epa.govfederalregister.gov There is no significant evidence of bioaccumulation in tissues. publications.gc.ca
Environmental Fate and Transport Mechanisms
Soil Mobility and Leaching Potential
The movement of Propoxycarbazone-sodium through soil is influenced by its interaction with soil components and its persistence against degradation. While its chemical properties suggest a potential for mobility, field data indicates that this is limited under typical environmental conditions. herts.ac.ukpublications.gc.ca
The sorption of Propoxycarbazone-sodium in soil is a critical process that affects its availability for transport. As an anionic herbicide, its sorption behavior is more closely correlated with the clay content of the soil than with the organic carbon content, which is more typical for non-polar organic compounds. epa.gov However, some studies have noted that faster degradation rates correlate with increasing organic carbon content. publications.gc.ca
Sorption-desorption studies have characterized the interaction of Propoxycarbazone-sodium with different soil types. Research indicates that Freundlich sorption coefficient (Kf) values are greater in clay loam soil, which has higher organic carbon and clay content, compared to loamy sand soil. researchgate.net Desorption has been shown to be hysteretic in all cases. researchgate.net The organic carbon-water (B12546825) partitioning coefficient (Kf-oc) has been reported to range from 29 to 119 mL/g. researchgate.net An arithmetic mean Kfoc of 12.3 mL/g has been used for environmental modeling calculations. bayer.com Laboratory studies have determined soil partitioning coefficients (Kd) to be in the range of 0.22 to 1.71. epa.gov
Table 1: Soil Partitioning Coefficients for Propoxycarbazone-sodium
| Coefficient | Reported Value | Source | Notes |
|---|---|---|---|
| Soil Partitioning Coefficient (Kd) | 0.22 - 1.71 | epa.gov | Indicates low to moderate sorption. |
| Organic Carbon Partitioning Coefficient (Kf-oc) | 29 - 119 mL/g | researchgate.net | Range observed in a study comparing clay loam and loamy sand soils. |
| Arithmetic Mean Organic Carbon Partitioning Coefficient (Kfoc) | 12.3 mL/g | bayer.com | Value used for Predicted Environmental Concentration (PEC) calculations. |
Aquatic Transport and Distribution
Propoxycarbazone-sodium can enter aquatic environments through surface runoff and spray drift. publications.gc.caepa.gov Its behavior in these systems is characterized by its persistence and the concentrations it reaches.
The geometric mean half-life (DegT50) for the total aquatic system (water and sediment) has been determined to be 48.0 days. bayer.com Propoxycarbazone-sodium is not expected to significantly partition to sediment. publications.gc.ca A notable degradation product, propoxycarbazone-carboxylic acid, can form in large amounts and is stable in water. epa.gov
Table 2: Dissipation Half-Lives for Propoxycarbazone-sodium
| Environment | Process | Half-Life (t1/2) | Source |
|---|---|---|---|
| Aqueous (pH 7 water) | Photolysis | 37 - 94 days | epa.gov |
| Total Aquatic System (Water/Sediment) | Overall Dissipation (DegT50) | 48.0 days (geometric mean) | bayer.com |
| Soil (Field) | Dissipation | 4 - 54 days | epa.gov |
| Soil (German soils, lab) | Metabolism | 9 - 224 days (range across experiments) | epa.gov |
| Soil (US soils, lab) | Metabolism | 77 - 103 days | epa.gov |
Computer simulation models are used to estimate the environmental concentrations (EECs) of Propoxycarbazone-sodium in drinking water sources. federalregister.gov These models, including the FQPA Index Reservoir Screening Tool (FIRST), PRZM/EXAMS, FOCUS models (STEPS 1-2, SWASH, SWAN), and the SWCC model, provide conservative, high-end estimates of water concentrations. epa.govpublications.gc.cabayer.comfederalregister.gov
Based on the FIRST model, the EECs for surface water are estimated to be 2.3 ppb for acute scenarios and 0.9 ppb for chronic scenarios. epa.gov The SCI-GROW model predicts a concentration of 0.4 ppb in shallow groundwater for both acute and chronic scenarios. epa.govfederalregister.gov
Table 3: Modeled Environmental Concentrations (EECs) of Propoxycarbazone-sodium
| Aquatic Compartment | Exposure Scenario | Estimated Concentration (ppb) | Model(s) Used | Source |
|---|---|---|---|---|
| Surface Water | Acute | 2.3 | FIRST | epa.gov |
| Surface Water | Chronic | 0.9 | FIRST | epa.govfederalregister.gov |
| Groundwater | Acute & Chronic | 0.4 | SCI-GROW | epa.govfederalregister.gov |
Atmospheric Volatilization and Long-Range Transport Potential
The potential for Propoxycarbazone-sodium to volatilize and be transported over long distances in the atmosphere is considered low. publications.gc.cabayer.com This is primarily due to its low vapor pressure. epa.gov While it is described as semi-volatile, calculations estimate a short atmospheric half-life for its photochemical oxidative degradation, with values cited as 4.5 hours and 13.6 hours. herts.ac.ukbayer.com Given the low volatilization from soil and plant surfaces combined with this rapid degradation in the atmosphere, significant long-range transport is not expected. publications.gc.cabayer.com Therefore, an accumulation in the air is not anticipated, and the calculation of predicted environmental concentrations in air is generally deemed unnecessary. bayer.com
Bioaccumulation and Bioconcentration Potential in Non-Human Organisms
The octanol-water partition coefficient is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats, oils, and lipids rather than in water. fao.orgwikipedia.org Substances with a high log K_ow_ value (typically greater than 3) are more likely to be taken up and stored in the fatty tissues of organisms, a process known as bioconcentration. fao.orgepa.gov Regulatory guidelines often use the log K_ow_ value as a screening criterion to determine if further bioaccumulation studies, such as fish bioconcentration factor (BCF) tests, are necessary. fao.orgepa.gov
Propoxycarbazone-sodium is characterized by a low octanol-water partition coefficient, which varies with the pH of the surrounding medium. Due to its log K_ow_ being significantly lower than the threshold of 3, the bioaccumulation of propoxycarbazone-sodium in aquatic organisms like fish or in soil-dwelling organisms such as earthworms is considered unlikely. bayer.com Consequently, specific bioconcentration studies in fish are often not required for propoxycarbazone-sodium and its primary metabolites. bayer.com Regulatory bodies in both Canada and Europe have concluded that propoxycarbazone-sodium is not expected to accumulate in the tissues of organisms. bayer.compublications.gc.ca
The assessment of low bioaccumulation potential extends to the main degradation products of propoxycarbazone-sodium found in aquatic environments. Calculated log K_ow_ values for these metabolites are also below the regulatory trigger value, indicating that they too are not anticipated to bioaccumulate. bayer.com
Table 1: Octanol-Water Partition Coefficient (log K_ow_) of Propoxycarbazone-sodium at 20°C
| pH | log K_ow | Source |
| 4 | -0.30 | nih.gov |
| 7 | -1.55 | nih.gov |
| 9 | -1.59 | nih.gov |
Table 2: Calculated Octanol-Water Partition Coefficient (log K_ow_) of Major Aquatic Metabolites
| Metabolite | Calculated log K_ow (± 1.0) | Source |
| M10 (N-methyl propoxy triazolinone) | -0.4 | bayer.com |
| M04 (MKH 6561 Carboxylic acid) | -5.2 | bayer.com |
| M05 (MKH 6561 Sulfonamide methyl ester) | 0.3 | bayer.com |
Herbicide Resistance Mechanisms in Weeds
Target-Site Resistance (TSR) Mechanisms
Target-site resistance is a common mechanism where the herbicide's intended molecular target is altered, preventing the herbicide from binding and exerting its phytotoxic effect. wisc.eduresearchgate.net For ALS inhibitors like propoxycarbazone-sodium, this primarily involves genetic mutations in the ALS gene or an increase in the production of the ALS enzyme.
Point mutations within the ALS gene are a primary driver of resistance to ALS-inhibiting herbicides. cambridge.orgresearchgate.net These single nucleotide polymorphisms lead to amino acid substitutions in the ALS enzyme, which can dramatically reduce the binding affinity of herbicides without necessarily compromising the enzyme's natural function. Several key mutations have been identified in various weed species that confer resistance to propoxycarbazone-sodium and other ALS inhibitors.
Pro-197-Ser/Thr/Ala/Ile: Substitutions at the proline-197 position are among the most frequently documented mutations conferring resistance to ALS inhibitors. researchgate.netresearchgate.net The Pro-197-Ser mutation, for instance, has been identified in Bromus tectorum populations resistant to propoxycarbazone-sodium. cambridge.org Different substitutions at this position can confer varying levels of resistance to different chemical families of ALS inhibitors. cambridge.orgpan.plpreprints.org For example, plants with Pro-197 mutations often show high resistance to sulfonylurea (SU) and triazolopyrimidine (TP) herbicides. cambridge.org
Ser-653-Asn: A mutation at the serine-653 position to asparagine has been found in Bromus tectorum, conferring high-level resistance to imidazolinone (IMI) herbicides and moderate resistance to propoxycarbazone-sodium (a sulfonylamino-carbonyl-triazolinone, or SCT). cambridge.orgmontana.edu Interestingly, populations with this mutation may remain susceptible to other ALS inhibitors like sulfonylureas. cambridge.org
Trp-574-Leu: The substitution of tryptophan to leucine (B10760876) at position 574 is another significant mutation. cambridge.orgnih.gov This change is known to confer broad cross-resistance to multiple ALS inhibitor families, including sulfonylureas (SUs), triazolopyrimidines (TPs), and imidazolinones (IMIs). cambridge.org
These mutations are inherited through nuclear genes and can be spread via both seed and pollen. cambridge.orgillinois.edu The widespread use of ALS inhibitors creates strong selection pressure, favoring the survival and reproduction of weed biotypes carrying these resistance-endowing mutations. cambridge.orgillinois.edu
| Mutation | Amino Acid Change | Weed Species Example | Resistance Profile Example | Reference |
| Pro-197-Ser | Proline to Serine | Bromus tectorum | High resistance to SU herbicides and propoxycarbazone-sodium (SCT). | cambridge.org |
| Ser-653-Asn | Serine to Asparagine | Bromus tectorum | High resistance to IMI herbicides, moderate to propoxycarbazone-sodium (SCT). | cambridge.orgmontana.edu |
| Trp-574-Leu | Tryptophan to Leucine | Raphanus raphanistrum | Resistance to SU, TP, and IMI herbicide families. | cambridge.org |
Another form of TSR involves the overexpression of the target enzyme, which can occur through the amplification of the gene that codes for it. wisc.educambridge.orgnih.gov In this scenario, the weed produces significantly more ALS enzyme than a susceptible plant. Even though the individual enzyme molecules are still sensitive to the herbicide, their sheer numbers overwhelm the applied herbicide dose. The herbicide is unable to inhibit all the enzyme molecules, allowing the plant to continue producing the essential branched-chain amino acids and survive. wisc.edu This mechanism has been identified as contributing to herbicide resistance in various weed species. nih.govmdpi.com
The efficacy of propoxycarbazone-sodium stems from its ability to bind to a specific site on the ALS enzyme, blocking the channel that leads to the enzyme's active site and thereby preventing the substrate from binding. rcsb.orgpdbj.org Crystallographic studies of Arabidopsis thaliana ALS in complex with propoxycarbazone-sodium reveal that the herbicide's triazolinone ring inserts deeply into the binding pocket. rcsb.orgpdbj.orgpnas.org
Mutations at key amino acid residues, such as Pro-197, alter the three-dimensional structure of this binding pocket. researchgate.net This change in conformation hinders or completely prevents the propoxycarbazone-sodium molecule from fitting correctly into the site. Molecular docking studies have shown that a mutation like Pro-197-Thr can significantly reduce the binding energy between the herbicide and the ALS active site, thereby diminishing its inhibitory effect. nih.gov As a result, the enzyme remains functional even in the presence of the herbicide, leading to resistance. nih.gov
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Compound and Metabolite Analysis
Chromatography, a cornerstone of analytical chemistry, is extensively used for the separation and quantification of propoxycarbazone-sodium and its metabolites. Various chromatographic methods are employed, each offering specific advantages for different analytical challenges.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the determination of propoxycarbazone-sodium, particularly in water samples. epa.govepa.gov This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
A common application involves the analysis of drinking water, where samples can be processed in two ways depending on the concentration of the analyte. For concentrations ranging from 10 µg/L to 10,000 µg/L, direct injection into the HPLC system is sufficient. epa.gov However, for lower concentrations, typically between 0.05 µg/L and 10 µg/L, a pre-concentration step using on-line solid phase extraction (SPE) is necessary to achieve the required sensitivity. epa.gov The limit of quantification (LOQ) for this method in water is 0.05 µg/L. epa.govepa.gov The identity of the compound is confirmed by its retention time and UV absorption profile. lgcstandards.comlgcstandards.com
For HPLC analysis, a reverse-phase C18 column is often employed. lgcstandards.comlgcstandards.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid to control the pH and improve peak shape. lgcstandards.comlgcstandards.comsielc.com
Table 1: HPLC-UV Method Parameters for Propoxycarbazone-sodium Analysis in Water
| Parameter | Value |
| Analytical Method | High-Performance Liquid Chromatography with UV Detection (HPLC/UV) |
| Matrix | Drinking Water |
| Concentration Range (Direct Injection) | 10 µg/L - 10,000 µg/L |
| Concentration Range (with SPE) | 0.05 µg/L - 10 µg/L |
| Limit of Quantitation (LOQ) | 0.05 µg/L epa.govepa.gov |
| Column | ReproSil 100 C18, 5µm, 250x3 mm lgcstandards.comlgcstandards.com |
| Mobile Phase | Acetonitrile:H₂O + 0.5% H₃PO₄ 4:1 lgcstandards.comlgcstandards.com |
| Flow Rate | 1.0 ml/min lgcstandards.comlgcstandards.com |
| Injection Volume | 10.00 µl lgcstandards.comlgcstandards.com |
| Retention Time | 0.97 min lgcstandards.comlgcstandards.com |
Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (MS)
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), particularly with an Orbitrap mass analyzer, provides a powerful tool for the determination of propoxycarbazone-sodium and its transformation products in complex matrices like soil and water. researchgate.net This technique offers higher resolution, shorter analysis times, and greater sensitivity compared to conventional HPLC.
The UHPLC-Orbitrap-MS method is instrumental in studying the dissipation of propoxycarbazone (B136408) in environmental samples. researchgate.net It allows for the development of retrospective screening methods to identify a wide range of transformation products. researchgate.net For accurate quantification, an accurate-mass database of the parent compound and its expected metabolites is utilized. researchgate.net This approach has been successful in identifying multiple transformation products formed during the degradation of the herbicide. researchgate.net
A study utilizing UHPLC-MS/MS developed a method for the determination of propoxycarbazone and its metabolite, 2-Hydroxy-propoxycarbazone, in various food commodities. nih.gov This method demonstrated good linearity and recovery rates, with limits of quantification low enough to meet regulatory standards. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, but its application to a polar compound like propoxycarbazone-sodium requires a derivatization step. researchgate.net Derivatization converts the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis. researchgate.netsigmaaldrich.com
While direct GC-MS analysis of propoxycarbazone-sodium is not feasible due to its low volatility, derivatization techniques such as methylation or silylation can be employed. researchgate.netsigmaaldrich.com For instance, fatty acids in biological samples are often converted to their fatty acid methyl esters (FAMEs) before GC-MS analysis. jfda-online.com This same principle can be applied to other polar compounds. After derivatization, the resulting compounds are separated by the gas chromatograph and detected by the mass spectrometer, which provides both quantitative data and structural information for identification. researchgate.netgoogleapis.com
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Residue Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective determination of propoxycarbazone-sodium residues in a wide variety of matrices, including agricultural products and animal tissues. mhlw.go.jpepa.govfederalregister.gov This technique offers high specificity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.
A multi-residue method using LC-MS/MS has been established for the analysis of numerous agricultural chemicals, including propoxycarbazone, in products such as grains, fruits, and vegetables. mhlw.go.jp Sample preparation typically involves extraction with acetonitrile, followed by a clean-up step using solid-phase extraction. mhlw.go.jp The final extract is then analyzed by LC-MS/MS. mhlw.go.jp For propoxycarbazone, the precursor ion [M-H]⁻ at m/z 399 is often selected, with product ions at m/z 180 and 115 used for quantification and confirmation, respectively. mhlw.go.jp
LC-MS/MS is also the designated analytical enforcement methodology by regulatory agencies for tolerance enforcement. federalregister.gov In residue analysis studies, after extraction from the sample matrix, the analytes are often analyzed by HPLC with electrospray ionization (ESI) MS-MS. epa.gov
Table 2: LC-MS/MS Parameters for Propoxycarbazone-sodium Residue Analysis
| Parameter | Value |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 399 |
| Product Ion 1 (Quantification) | 180 |
| Product Ion 2 (Confirmation) | 115 |
Spectrometric and Radiochemical Detection Methods
In addition to chromatographic techniques, spectrometric and radiochemical methods play a vital role in understanding the metabolic fate of propoxycarbazone-sodium.
Application of Radiolabeled Compounds (e.g., 14C-Propoxycarbazone-sodium) in Metabolic Studies
Radiolabeled compounds, particularly those labeled with carbon-14 (B1195169) (¹⁴C), are indispensable tools for metabolic studies. The use of [¹⁴C]-propoxycarbazone-sodium allows for the tracing of the compound and its metabolites through biological systems, providing a complete picture of its absorption, distribution, metabolism, and excretion.
In plant metabolism studies, wheat plants have been treated with [phenyl-UL-¹⁴C] propoxycarbazone-sodium and [triazolinone-3-¹⁴C] propoxycarbazone-sodium to investigate the stability and distribution of residues. bayer.com These studies have shown that the residues are stable under frozen storage for extended periods. bayer.com
Similarly, ¹⁴C-propoxycarbazone-sodium has been used to investigate the absorption, translocation, and metabolism in different biotypes of weeds. tulane.edu By tracking the radioactivity, researchers can determine the rate of metabolism and identify the resulting metabolites. tulane.edu Such studies have revealed that resistance in some weed biotypes is due to a more rapid metabolism of the herbicide. tulane.edu The use of a cytochrome P450 inhibitor in conjunction with the radiolabeled compound helped to elucidate the metabolic pathway involved. tulane.edu
Animal metabolism studies also heavily rely on radiolabeled compounds. For example, studies on the anaerobic aquatic metabolism of [phenyl-U-¹⁴C] MKH 6561 (an alternative name for propoxycarbazone) have been conducted. publications.gc.ca Furthermore, the aerobic metabolism of both [phenyl-U-¹⁴C] MKH 6561 and [triazolinone-3-¹⁴C] MKH 6561 has been investigated in various soil types. publications.gc.ca
Mass Spectrometry for Metabolite Identification and Quantification (e.g., Orbitrap MS, Accurate-Mass Databases)
The identification and quantification of propoxycarbazone-sodium and its metabolites are crucial for understanding its environmental fate and metabolic pathways in plants. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool in this field. Techniques like ultra-high performance liquid chromatography (UHPLC) coupled with Orbitrap mass spectrometry (MS) offer high sensitivity, selectivity, and mass accuracy, enabling the detailed characterization of transformation products. researchgate.netnih.gov
Orbitrap MS provides high-resolution mass data, which allows for the determination of the elemental composition of parent compounds and their metabolites with a high degree of confidence. labrulez.comnih.gov This is essential for distinguishing between compounds with very similar masses. The use of UHPLC-Orbitrap-MS has been successfully applied to study the degradation of propoxycarbazone-sodium in various environmental matrices, leading to the identification of several transformation products. researchgate.netnih.govresearchgate.net In one study, this technique revealed the formation of four distinct transformation products during the degradation process of the herbicide. researchgate.netnih.gov
A key component in the efficient analysis of complex samples for a wide range of compounds is the development and use of accurate-mass databases. researchgate.netnih.gov These databases contain the exact masses, retention times, and characteristic fragment ions of known and potential metabolites. researchgate.netnih.gov By screening the acquired high-resolution mass spectral data against these databases, researchers can retrospectively identify the presence of specific metabolites in a sample without prior targeting of each compound. researchgate.netnih.gov For propoxycarbazone-sodium, an accurate-mass database has been constructed and utilized for the post-run screening analysis of nine transformation products. researchgate.netnih.gov Research has identified several key metabolites of propoxycarbazone-sodium in various matrices. bayer.comherts.ac.uk
A significant metabolite identified in raw agricultural commodities is 2-Hydroxypropoxy MKH 6561 (M01). bayer.com Further metabolic steps can include the hydrolysis of M01 to form 2-hydroxy-N-methyl propoxy triazolinone (M02) and potentially sulfonamide methyl ester (M05). bayer.com The hydrolysis of M05 can then lead to the formation of sulfonamide acid (M06), which exists in equilibrium with saccharin (B28170) (M07). bayer.com
Below is a table summarizing some of the identified metabolites of propoxycarbazone-sodium.
| Metabolite Code | Chemical Name | Matrix/Study Type | Reference |
| M01 | 2-Hydroxypropoxy MKH 6561 | Raw agricultural commodities | bayer.com |
| M02 | 2-hydroxy-N-methyl propoxy triazolinone | Plant metabolism | bayer.com |
| M05 | Sulfonamide methyl ester | Plant metabolism (proposed) | bayer.com |
| M06 | Sulfonamide acid | Plant metabolism | bayer.com |
| M07 | Saccharin | Plant metabolism | bayer.com |
| - | MKH 6561-N-methyl propoxy triazolinone amide | Soil | herts.ac.uk |
Flow Cytometry in Plant Physiological and Genotoxic Studies
Flow cytometry is a powerful technique for the rapid analysis of cellular characteristics. In plant science, it has found significant applications in studying the physiological and genotoxic effects of herbicides like propoxycarbazone-sodium at the cellular level. garj.orggarj.orgwsweedscience.org This method allows for the high-throughput analysis of thousands of cells, providing quantitative data on various cellular parameters.
Assessment of Nuclear DNA Content Changes in Response to Herbicide Exposure
One of the key applications of flow cytometry in phytotoxicity studies is the assessment of nuclear DNA content, often expressed as the C-value (the amount of DNA in a haploid nucleus). garj.org Changes in the nuclear DNA content can indicate genotoxic effects, such as aneuploidy or chromosomal damage, induced by herbicide exposure. garj.orggarj.org
A study investigating the effects of the herbicide Attribut®, containing propoxycarbazone-sodium, on Triticum aestivum L. cv. Pehlivan provides a clear example of this application. garj.orggarj.org In this research, the nuclear DNA content (2C-value) of wheat seedlings was analyzed after treatment with different concentrations of propoxycarbazone-sodium. The results demonstrated that the herbicide could induce statistically significant changes in the nuclear DNA amount. garj.org
The study found that at a concentration of 1.68 mM, propoxycarbazone-sodium alone led to a decrease in the nuclear DNA amount compared to the control. garj.orggarj.org Conversely, when the same concentration of the herbicide was combined with the surfactant BioPower, an increase in the DNA amount was observed. garj.orggarj.org These findings suggest a potential genotoxic effect of propoxycarbazone-sodium and highlight the influence of formulation components on its biological activity. garj.orggarj.org
The table below presents the findings on the nuclear DNA content in Triticum aestivum L. cv. Pehlivan leaves after treatment with propoxycarbazone-sodium.
| Treatment | Concentration | Nuclear DNA Content (2C-value in pg) |
| Control | - | 33.98 |
| Propoxycarbazone-sodium | 1.68 mM | 32.75 |
| Propoxycarbazone-sodium + 0.25% BioPower | 1.68 mM | 34.30 |
| Indicates a statistically significant difference from the control (P≤ 0.05). garj.org |
Applications in Phytotoxicity Research at the Cellular Level
Beyond the assessment of DNA content, flow cytometry is a versatile tool for investigating various aspects of phytotoxicity at the cellular level. nih.gov It can be employed to analyze a range of cellular processes and states, providing insights into the mechanisms of herbicide action. nih.gov For instance, by using specific fluorescent probes, researchers can use flow cytometry to assess changes in cell membrane integrity, mitochondrial activity, and the synthesis or degradation of chlorophyll. nih.gov
In the context of herbicide research, flow cytometry can be used to differentiate between healthy, metabolically compromised, and dead cells within a population exposed to a phytotoxic substance. nih.gov This allows for a more nuanced understanding of the cellular response to herbicide stress compared to macroscopic observations alone. For example, a study on the phytotoxic modes of action of environmental contaminants demonstrated that flow cytometry could detect significant metabolic changes in algae, pointing to compromised mitochondrial activity and changes in membrane potential as causes of phytotoxicity. nih.gov
Furthermore, flow cytometry can be utilized to analyze the cell cycle of plant cells. researchgate.net Exposure to certain herbicides can cause cell cycle arrest at specific phases, and flow cytometry can quantify the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. nih.gov This information is valuable for understanding the cytostatic or cytotoxic effects of a compound. While direct studies on propoxycarbazone-sodium's effect on the cell cycle using this method are not widely published, the technique's application in assessing the cellular effects of other herbicides is well-established. nih.gov
Another application is in the study of herbicide resistance. In some cases, resistance in weeds can be linked to changes in ploidy level. Flow cytometry provides a rapid and accurate method to screen populations for variations in DNA content, helping to determine if polyploidy is a contributing factor to resistance against herbicides like propoxycarbazone. biorxiv.orgresearchgate.net
Ecotoxicological Impact on Non Target Organisms and Ecosystems Non Human
Effects on Terrestrial Non-Target Flora
Non-target terrestrial plants are considered the group most at risk from the use of propoxycarbazone-sodium. epa.gov Exposure can occur through mechanisms such as spray drift and runoff, potentially impacting plants adjacent to treated areas. epa.gov
The movement of propoxycarbazone-sodium from the application site via spray drift or surface runoff poses a concern for non-target plant communities. epa.gov Off-target deposition can expose sensitive plants to the herbicide, which, due to its mode of action, can interfere with amino acid synthesis. herts.ac.uk Such exposure can lead to phytotoxicity, potentially affecting the growth, reproduction, and survival of susceptible species. The impact on plant communities can manifest as changes in species composition and a reduction in local biodiversity, particularly if sensitive species are suppressed, allowing more tolerant or invasive species to dominate.
To minimize the risk to non-target flora, regulatory bodies mandate specific mitigation measures. Labeling for products containing propoxycarbazone-sodium includes statements advising users of the risks to non-target plants. epa.gov A key mitigation strategy is the implementation of buffer zones or no-spray zones around sensitive areas. The U.S. Environmental Protection Agency (EPA) requires county-level restrictions and buffer zones to protect endangered plant species and other non-target plants. epa.gov For the end-use product MKH 6561 70WG Herbicide, a buffer zone of 1 meter is required to protect non-target terrestrial vascular plants. These measures aim to reduce the exposure of adjacent vegetation to spray drift.
Effects on Aquatic Organisms
The risk of propoxycarbazone-sodium to aquatic organisms is generally considered low based on direct toxicity, as the modeled environmental concentrations in water are typically far below the measured effect levels for aquatic life. epa.gov
Table 1: Acute Toxicity of Propoxycarbazone-sodium to Aquatic Organisms
| Species | Scientific Name | Test Duration | Endpoint | Value (mg/L) | Toxicity Classification |
|---|---|---|---|---|---|
| Rainbow Trout | Oncorhynchus mykiss | 96 hours | LC50 | >77.2 | Practically Non-toxic |
| Water Flea | Daphnia magna | 48 hours | EC50 | >107 | Practically Non-toxic |
Propoxycarbazone-sodium is considered to be persistent in aquatic systems. herts.ac.uk The compound hydrolyzes slowly, with an average half-life of 464 days in pH 7 water. While photolysis can accelerate degradation (average half-life of 65 days in water), the herbicide can be very persistent under certain conditions. For instance, in an anaerobic aquatic metabolism study, the half-life was 1155 days.
A primary degradation product, propoxycarbazone-carboxylic acid, was found to be highly stable in both aerobic and anaerobic aquatic metabolism studies. epa.gov This persistence raises the potential for accumulation in static water bodies such as ponds, lakes, and reservoirs. epa.gov Due to its high water solubility and low potential to bind to soil, propoxycarbazone-sodium is mobile and has the potential to move into surface water. However, its low octanol-water partition coefficient (Kow) suggests that bioaccumulation in the tissues of aquatic organisms is not likely to occur.
Effects on Terrestrial Non-Target Fauna
Direct acute and chronic toxicity of propoxycarbazone-sodium to terrestrial animals is considered low. epa.gov The EPA has determined the compound to be practically non-toxic to birds, small mammals, and honey bees. epa.gov Another source describes it as moderately toxic to birds and earthworms, with low toxicity to honeybees. herts.ac.uk
Indirect effects remain a consideration; the loss of habitat and food sources resulting from the herbicide's impact on non-target plants could potentially affect terrestrial and aquatic animal populations. epa.gov
Table 2: Acute Toxicity of Propoxycarbazone-sodium to Terrestrial Non-Target Fauna
| Species | Scientific Name | Endpoint | Value | Toxicity Classification |
|---|---|---|---|---|
| Bobwhite Quail | Colinus virginianus | Oral LD50 | >2000 mg/kg | Practically Non-toxic |
| Honey Bee | Apis mellifera | Contact LD50 | >100 µg/bee | Practically Non-toxic |
| Earthworm | Eisenia fetida | 14-day LC50 | >1000 mg/kg soil | Slightly Toxic |
Impact on Soil Invertebrates (e.g., Earthworms)
Research findings indicate that propoxycarbazone-sodium presents a moderate chronic ecotoxicity risk to soil invertebrates such as earthworms. europa.euepa.gov Studies on the earthworm species Eisenia foetida classify the compound as moderately toxic. epa.gov Despite this classification, regulatory assessments have concluded that when used according to label directions, propoxycarbazone-sodium is not expected to pose an unacceptable risk to earthworm populations. bohrium.com Further research shows no significant adverse effects on the processes of nitrogen and carbon mineralization carried out by soil micro-organisms at recommended application rates. epa.gov
Effects on Avian and Mammalian Wildlife Populations
The ecotoxicological profile of propoxycarbazone-sodium for avian and mammalian species presents some varied interpretations. The U.S. Environmental Protection Agency (EPA) has determined the compound to be practically non-toxic to birds and small mammals on both an acute and chronic basis. regulations.gov Conversely, other assessments have classified it as moderately toxic to birds, particularly concerning chronic exposure. europa.eu For mammals, data is more consistent, indicating low acute toxicity. For instance, the acute oral lethal dose (LD50) for rats is greater than 5000 mg/kg body weight. europa.eu Regulatory reviews have ultimately concluded that the use of propoxycarbazone-sodium according to labeled instructions does not present an unacceptable risk to bird or small mammal populations. bohrium.com
Impact on Pollinator Species (e.g., Honeybees)
For pollinator species, propoxycarbazone-sodium is characterized by low toxicity. europa.eu Studies on the honeybee (Apis mellifera) show a low risk from both oral and contact exposure. The acute oral LD50 for honeybees has been determined to be greater than 319 micrograms per bee. europa.eu Similarly, regulatory agencies like the EPA have found the compound to be practically non-toxic to honeybees. regulations.gov Assessments conclude that when used as directed, it does not pose an unacceptable risk to bee populations. bohrium.com
Comprehensive Ecological Risk Assessment in Environmental Compartments
A comprehensive ecological risk assessment considers the fate and effects of a compound in various environmental compartments. For propoxycarbazone-sodium, the primary risk identified is to non-target plants, which is a direct consequence of its herbicidal mode of action (ALS inhibition). regulations.gov
Soil Compartment: Propoxycarbazone-sodium is highly soluble in water and is mobile in soil environments. europa.eu Its potential to leach is a key consideration in its environmental risk profile. Field dissipation studies have shown half-lives ranging from 4 to 54 days. regulations.gov However, leaching of the parent compound was not observed below the 6- to 12-inch soil layer in these studies. regulations.gov The risk to soil-dwelling animals like earthworms is considered moderate, but not unacceptable under normal use conditions. europa.eubohrium.com
Aquatic Compartment: Due to its high mobility, there is a potential for propoxycarbazone-sodium to reach groundwater. europa.eu It is also recognized as being persistent in aquatic systems. europa.eu Despite this, the EPA's screening-level risk assessment concluded that aquatic organisms, including fish, daphnids, and aquatic plants, are not presumed to be at direct risk. regulations.gov This is because the modeled environmental concentrations in water are substantially lower than the measured effect levels for these organisms. regulations.gov To mitigate potential runoff into aquatic habitats, specific instructions and buffer zones are specified on product labels. bohrium.com
Future Research Directions and Emerging Topics
Development of Integrated Weed Management Strategies Incorporating Propoxycarbazone-sodium
The reliance on a single herbicide for weed control is an unsustainable practice that accelerates the evolution of herbicide-resistant weeds. Therefore, a key area of future research is the development of robust Integrated Weed Management (IWM) strategies that strategically incorporate propoxycarbazone-sodium. IWM emphasizes a multi-pronged approach, combining various control methods to manage weed populations effectively and sustainably.
Research should focus on optimizing the use of propoxycarbazone-sodium within diverse crop rotations. uidaho.eduresearchgate.net Rotating crops disrupts the life cycles of specific weeds and allows for the use of different herbicide modes of action, reducing the selection pressure for resistance to any single chemical, including propoxycarbazone-sodium. uidaho.eduresearchgate.net For instance, including broadleaf crops like canola or pulse crops in rotation with cereals allows for the application of different, more effective grass herbicides, thereby reducing the reliance on propoxycarbazone-sodium in the cereal phase. uidaho.edu
Furthermore, investigating the synergistic potential of combining propoxycarbazone-sodium with other cultural practices is crucial. This includes exploring the impact of varying seeding rates and sowing times on weed competition and the efficacy of the herbicide. researchgate.net Practices that promote a vigorous and competitive crop stand are fundamental to IWM, as a healthy crop can naturally suppress weed growth. uidaho.edu Additionally, non-chemical methods like false seedbeds, where a seedbed is prepared but planting is delayed to allow weeds to germinate and then be controlled before sowing the crop, should be evaluated in conjunction with propoxycarbazone-sodium applications. researchgate.net
The following table outlines potential components of an IWM program featuring propoxycarbazone-sodium:
| IWM Component | Research Focus | Potential Benefit |
| Crop Rotation | Determining optimal rotation sequences with varying crop types (e.g., cereals, broadleaf crops, legumes). uidaho.edu | Reduces weed seed bank, allows for rotation of herbicide modes of action. uidaho.eduresearchgate.net |
| Herbicide Rotation and Mixtures | Evaluating the efficacy of rotating or tank-mixing propoxycarbazone-sodium with herbicides from different mode-of-action groups. msuextension.org | Delays the development of herbicide resistance. msuextension.org |
| Cultural Practices | Investigating the impact of seed rate, row spacing, and planting date on crop competitiveness and weed suppression. researchgate.net | Enhances the crop's natural ability to outcompete weeds. uidaho.edu |
| Mechanical Weed Control | Assessing the integration of tillage or inter-row cultivation with propoxycarbazone-sodium applications. | Provides an additional, non-chemical method of weed control. |
| Harvest Weed Seed Control (HWSC) | Exploring the effectiveness of HWSC techniques, such as narrow-windrow burning, in preventing the spread of weed seeds. uidaho.edu | Reduces the weed seed bank for subsequent seasons. uidaho.edu |
By focusing on these integrated approaches, researchers can develop more resilient and sustainable weed management systems that optimize the use of propoxycarbazone-sodium while minimizing the risks of resistance and environmental impact.
Advanced Understanding of Herbicide Resistance Evolution and Sustainable Management Practices
The evolution of herbicide resistance in weed populations is a significant threat to the continued efficacy of propoxycarbazone-sodium. oup.comregulations.gov As an acetolactate synthase (ALS) inhibitor (WSSA Group 2), it belongs to a herbicide class with a high propensity for selecting resistant biotypes. regulations.govherts.ac.uk Future research must delve deeper into the mechanisms of resistance evolution and develop sustainable management practices to mitigate this threat.
A primary area of investigation is the elucidation of the specific genetic and biochemical mechanisms conferring resistance to propoxycarbazone-sodium. This includes both target-site resistance (TSR), where mutations in the ALS gene prevent the herbicide from binding effectively, and non-target-site resistance (NTSR), which often involves enhanced metabolic detoxification of the herbicide by the weed. msuextension.orgcambridge.orgcambridge.org For example, studies have identified specific mutations, such as Pro-197-Ser in the ALS gene of Bromus tectorum, that confer resistance to propoxycarbazone-sodium. cambridge.orgcambridge.org Understanding the prevalence and spread of these different resistance mechanisms is crucial for developing effective management strategies.
Metabolic resistance, in particular, poses a complex challenge as it can confer cross-resistance to herbicides from different chemical families and modes of action. oup.com Research using advanced techniques like transcriptomics and next-generation sequencing is beginning to uncover the genes responsible for metabolic resistance, such as those encoding cytochrome P450 monooxygenases. oup.com Continued research in this area will be vital for predicting and managing cross-resistance patterns.
To sustainably manage propoxycarbazone-sodium resistance, a multi-faceted approach is required. Key research directions include:
Monitoring and Early Detection: Developing rapid and cost-effective diagnostic tools to identify resistant weed populations at an early stage. This allows for timely intervention and prevents the widespread dissemination of resistant seeds.
Herbicide Rotation and Mixtures: Designing effective herbicide rotation programs that alternate propoxycarbazone-sodium with herbicides from different mode-of-action groups. msuextension.org Research into the efficacy of tank mixtures with other herbicides is also critical.
Dose Management: Investigating the impact of application rates on the selection pressure for resistance. While using the recommended label rates is crucial for effective control, understanding the long-term evolutionary consequences of different dosage strategies is important.
Integrated Weed Management (IWM): As discussed in the previous section, integrating non-chemical control methods is paramount to reducing the selection pressure exerted by herbicides. hh-ra.org
The table below summarizes key research areas and their implications for sustainable resistance management:
| Research Area | Focus | Implication for Management |
| Genetics of Resistance | Identifying specific gene mutations (TSR) and metabolic pathways (NTSR) responsible for resistance. cambridge.orgcambridge.org | Informs the development of diagnostic tools and predicts cross-resistance patterns. |
| Population Dynamics | Modeling the spread and evolution of resistant weed populations under different management scenarios. | Helps in designing proactive resistance management strategies at the landscape level. |
| Herbicide Efficacy | Evaluating the effectiveness of alternative herbicides and herbicide mixtures against resistant biotypes. msuextension.org | Provides growers with effective control options for resistant weeds. |
| Fitness of Resistant Biotypes | Assessing the ecological fitness of resistant weeds in the absence of herbicide selection pressure. | May reveal opportunities for management strategies that exploit fitness costs associated with resistance. |
By advancing our understanding of resistance evolution and promoting the adoption of sustainable management practices, the long-term utility of propoxycarbazone-sodium in weed control can be preserved.
Research on the Environmental Fate and Remediation of Herbicide Residues and Metabolites
Understanding the environmental fate of propoxycarbazone-sodium and its breakdown products is essential for ensuring its safe and sustainable use. Future research in this area should focus on a comprehensive assessment of its persistence, mobility, and transformation in various environmental compartments, as well as the development of effective remediation strategies for any resulting contamination.
Propoxycarbazone-sodium is known to degrade in soil and water, with its persistence varying depending on environmental conditions. publications.gc.cabayer.com Laboratory studies have shown that it can be moderately fast to slowly degraded in soil, with half-lives ranging from approximately 7 to 216 days. bayer.com The primary degradation pathway involves microbial action, leading to the formation of several metabolites. bayer.com Some of the major metabolites identified include MKH 6561-sulfonamide methyl ester, MKH 6561-saccharin, and MKH 6561-N-methyl propoxy triazolinone. bayer.com Research is needed to fully characterize the environmental behavior and potential toxicity of these metabolites.
While propoxycarbazone-sodium is not expected to be highly mobile and leach into groundwater, further field studies under diverse soil and climatic conditions are warranted to confirm this. publications.gc.caepa.gov Terrestrial field dissipation studies have generally shown that leaching of the parent compound is limited. epa.gov However, some of its metabolites are more mobile than the parent compound. epa.gov
A critical area for future research is the development of advanced oxidation processes (AOPs) for the remediation of water contaminated with propoxycarbazone-sodium. Studies have shown that processes like the Fenton process and UV photolysis can be effective in degrading this herbicide in aqueous solutions. researchgate.netresearchgate.net For instance, the Fenton process has been shown to be highly efficient, with a short half-life for the herbicide. researchgate.net Further research should focus on optimizing these AOPs for practical application in water and wastewater treatment, including investigating the degradation products formed during these processes.
The following table outlines key research areas concerning the environmental fate and remediation of propoxycarbazone-sodium:
| Research Area | Focus | Significance |
| Degradation Pathways | Identifying and quantifying the formation of major and minor metabolites in soil and water under various environmental conditions. bayer.com | Provides a complete picture of the herbicide's environmental breakdown and potential risks from its degradates. |
| Mobility and Leaching | Assessing the potential for movement of propoxycarbazone-sodium and its key metabolites through the soil profile into groundwater. publications.gc.caepa.gov | Informs risk assessments for groundwater contamination. |
| Persistence in Different Matrices | Determining the half-life of propoxycarbazone-sodium and its metabolites in a range of soil types and aquatic systems. bayer.com | Helps in predicting the environmental exposure and potential for carryover to subsequent crops. |
| Remediation Technologies | Developing and optimizing advanced oxidation processes (e.g., Fenton, ozonation, photolysis) for the removal of propoxycarbazone-sodium from contaminated water. researchgate.netresearchgate.net | Offers practical solutions for decontaminating water resources. |
| Bioavailability and Ecotoxicity of Metabolites | Evaluating the uptake and potential toxic effects of the major degradation products on non-target organisms. | Ensures a comprehensive understanding of the overall environmental impact. |
By addressing these research questions, a more complete understanding of the environmental footprint of propoxycarbazone-sodium can be achieved, leading to more informed and sustainable use patterns.
Exploration of Synergistic and Antagonistic Interactions with Other Agrochemicals in Complex Systems
Synergistic interactions, where the combined effect of two or more chemicals is greater than the sum of their individual effects, can be beneficial. For example, tank-mixing propoxycarbazone-sodium with another herbicide could potentially broaden the spectrum of weeds controlled or enhance the efficacy against difficult-to-control species. Research is needed to identify compatible mixing partners and the optimal ratios for achieving synergistic effects.
Conversely, antagonistic interactions, where the combined effect is less than the sum of the individual effects, can lead to reduced weed control. This can occur, for instance, if one agrochemical interferes with the absorption, translocation, or metabolism of propoxycarbazone-sodium in the target weed. Identifying and avoiding such antagonistic combinations is critical for ensuring reliable weed management.
The interaction with safeners and adjuvants is another important aspect. Safeners are chemicals applied to protect the crop from herbicide injury, while adjuvants are added to the spray tank to improve the performance of the herbicide. Research to develop and evaluate new safeners and adjuvants specifically for use with propoxycarbazone-sodium could enhance its selectivity and effectiveness.
The following table outlines key research areas for investigating the interactions of propoxycarbazone-sodium with other agrochemicals:
| Interaction Type | Research Focus | Potential Outcome |
| Herbicide-Herbicide | Evaluating the efficacy of tank mixtures of propoxycarbazone-sodium with other herbicides having different modes of action. | Identification of synergistic mixtures for broader-spectrum weed control and resistance management. google.com |
| Herbicide-Fungicide | Assessing the impact of concurrent or sequential applications of fungicides on the performance of propoxycarbazone-sodium. | Development of integrated pest and disease management programs that avoid antagonistic interactions. |
| Herbicide-Insecticide | Investigating potential interactions when insecticides are applied in close proximity to propoxycarbazone-sodium applications. | Ensuring that insect control measures do not compromise weed control efficacy. |
| Herbicide-Safener | Developing and testing new safeners to improve the tolerance of wheat and other cereal crops to propoxycarbazone-sodium. | Increased crop safety and a wider window for application. |
| Herbicide-Adjuvant | Optimizing the use of adjuvants (e.g., surfactants, oils) to enhance the uptake and translocation of propoxycarbazone-sodium in weeds. | Improved herbicide performance, potentially allowing for reduced application rates. |
By systematically exploring these interactions, it will be possible to develop more effective and reliable weed control programs that integrate propoxycarbazone-sodium into the broader context of crop management.
Methodological Advancements in Environmental Monitoring and Analytical Techniques
To support the research outlined in the previous sections and to ensure regulatory compliance, continued advancements in environmental monitoring and analytical techniques for propoxycarbazone-sodium and its metabolites are essential. The ability to accurately and efficiently detect and quantify these compounds in various environmental matrices is fundamental to assessing exposure, understanding environmental fate, and managing potential risks.
Current analytical methods for propoxycarbazone-sodium often rely on high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS). epa.govregulations.gov For instance, a method has been developed for the determination of propoxycarbazone-sodium in drinking water using HPLC with UV detection, with a limit of quantification of 0.05 µg/L. epa.gov For lower concentrations, online solid-phase extraction is used to concentrate the sample before analysis. epa.gov
Future research should focus on developing even more sensitive, rapid, and cost-effective analytical methods. The use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap MS, is a promising avenue. researchgate.net This technology not only allows for the targeted analysis of the parent compound but also enables retrospective screening for a wide range of transformation products, some of which may be unknown. researchgate.net
The development of multi-residue methods that can simultaneously detect propoxycarbazone-sodium along with other pesticides and their metabolites is another important goal. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by UHPLC-MS/MS analysis, has been successfully applied for the determination of propoxycarbazone (B136408) and its metabolites in food commodities and could be adapted for environmental samples. researchgate.net
The following table highlights key areas for methodological advancements:
| Area of Advancement | Research Focus | Significance |
| Sensitivity and Selectivity | Developing methods with lower limits of detection (LOD) and quantification (LOQ) to monitor trace levels in environmental samples. | Enables more accurate risk assessments and monitoring of environmental quality standards. |
| High-Throughput Analysis | Automating sample preparation and analysis to increase the number of samples that can be processed in a given time. | Facilitates large-scale monitoring programs and rapid response to contamination incidents. |
| Metabolite and Degradate Analysis | Creating comprehensive analytical standards and methods for the key metabolites of propoxycarbazone-sodium. bayer.com | Allows for a more complete understanding of the environmental fate and total residue picture. |
| Field-Portable Sensors | Exploring the development of biosensors or chemical sensors for rapid, on-site screening of propoxycarbazone-sodium in water and soil. | Provides a valuable tool for real-time monitoring and decision-making in the field. |
| Matrix Effects | Investigating and mitigating the influence of complex environmental matrices (e.g., soil organic matter, dissolved organic carbon in water) on analytical accuracy. | Improves the reliability and reproducibility of analytical results. |
By investing in these methodological advancements, the scientific community and regulatory agencies will be better equipped to monitor the environmental presence of propoxycarbazone-sodium and ensure its use remains within safe and sustainable limits.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Propoxycarbazone-sodium in environmental and plant matrices?
- Methodology : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with acetonitrile-based extraction protocols. Standardize calibration curves using certified reference materials (e.g., 100 µg/mL in acetonitrile, as listed in analytical solution preparations) .
- Key Considerations : Ensure solvent compatibility with the matrix (e.g., methanol vs. acetonitrile) and validate recovery rates for soil, water, and plant tissues.
Q. How to design experiments to evaluate Propoxycarbazone-sodium’s inhibition of acetolactate synthase (ALS) in resistant weed biotypes?
- Methodology :
Enzyme Assays : Isolate ALS enzymes from target species (e.g., Bromus tectorum) and measure activity inhibition using spectrophotometric methods .
Resistance Screening : Compare dose-response curves between susceptible and resistant biotypes, incorporating sublethal herbicide rates to assess cross-resistance mechanisms .
- Data Interpretation : Analyze absorption and translocation patterns via radiolabeled tracers to distinguish metabolic resistance from target-site mutations .
Q. What are best practices for formulating Propoxycarbazone-sodium in field trials?
- Methodology : Prepare water-dispersible granules (WDGs) at 70% active ingredient concentration, following EPA-approved label instructions for agricultural applications .
- Stability Testing : Monitor degradation under varying pH, temperature, and UV exposure to ensure efficacy in target crops (e.g., wheat, triticale) .
Advanced Research Questions
Q. How to investigate synergistic effects of Propoxycarbazone-sodium with biotic stressors (e.g., fungal pathogens)?
- Experimental Design : Use factorial combinations of sublethal herbicide rates (e.g., 25% of field dose) and pathogen inoculum concentrations (e.g., Rhizoctonia solani AG-8). Measure interactive effects on plant growth parameters (root/shoot biomass, leaf elongation) .
- Statistical Analysis : Apply multivariate regression models to isolate herbicide-pathogen interactions from confounding variables (e.g., soil nutrients) .
Q. What methodologies are effective for tracking Propoxycarbazone-sodium’s soil mobility and groundwater contamination potential?
- Field Monitoring : Deploy lysimeters to collect leachate samples post-application. Quantify residues using LC-MS/MS with detection limits ≤0.1 ppb .
- Modeling Tools : Integrate adsorption coefficients (Koc) and soil half-life data into predictive models (e.g., PRZM-2) to assess long-term environmental risks .
Q. How to evaluate non-target impacts on soil microbial communities?
- Approach : Conduct metagenomic sequencing of herbicide-treated vs. untreated soils. Focus on functional genes linked to nitrogen cycling (e.g., nifH, amoA) .
- Validation : Pair sequencing data with enzyme activity assays (e.g., dehydrogenase, phosphatase) to confirm metabolic shifts .
Data Contradiction Resolution
Q. How to address conflicting reports on Propoxycarbazone-sodium’s selectivity in grass-dominated ecosystems?
- Case Example : In pasture studies, selective control of foxtail barley (Hordeum jubatum) is documented , while other grasses (e.g., couch grass) show tolerance due to vegetative propagation .
- Resolution Strategy : Replicate trials under controlled conditions (e.g., greenhouse) to isolate species-specific responses. Validate field observations with molecular markers for herbicide metabolism .
Regulatory and Compliance Considerations
Q. What EPA requirements apply to ecotoxicology studies for herbicide re-registration?
- Guidelines : Follow Tier II testing protocols for aquatic organisms (e.g., Daphnia magna) and terrestrial invertebrates. Submit raw data on lethal concentration (LC50) and no-observed-effect concentrations (NOEC) .
- Timeline : Align study completion with regulatory review cycles (e.g., Interim Decision deadlines set for December 2023) .
Tables for Methodological Reference
Key Challenges in Advanced Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
